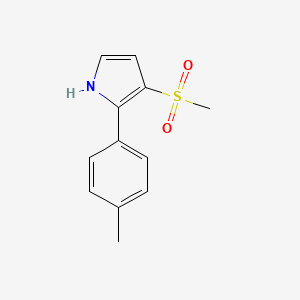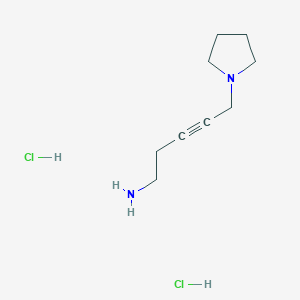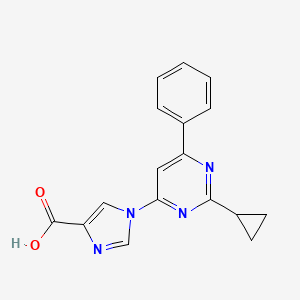
1-(2-Cyclopropyl-6-phenylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Cyclopropyl-6-phenylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid is a complex organic compound with a molecular formula of C19H16N4O2 This compound is characterized by its unique structure, which includes a cyclopropyl group, a phenyl group, and a pyrimidinyl group attached to an imidazole ring
Métodos De Preparación
The synthesis of 1-(2-Cyclopropyl-6-phenylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid involves multiple steps, starting with the preparation of the pyrimidine core. The cyclopropyl and phenyl groups are introduced through specific substitution reactions. The imidazole ring is then formed through cyclization reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions .
Análisis De Reacciones Químicas
1-(2-Cyclopropyl-6-phenylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(2-Cyclopropyl-6-phenylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(2-Cyclopropyl-6-phenylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .
Comparación Con Compuestos Similares
1-(2-Cyclopropyl-6-phenylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid can be compared with similar compounds such as:
1-(2-Cyclopropyl-6-phenylpyrimidin-4-yl)piperidine-3-carboxylic acid: This compound has a piperidine ring instead of an imidazole ring, leading to different chemical properties and biological activities.
1-(2-Cyclopropyl-6-phenylpyrimidin-4-yl)pyrrolidin-3-amine:
The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties .
Propiedades
Fórmula molecular |
C17H14N4O2 |
|---|---|
Peso molecular |
306.32 g/mol |
Nombre IUPAC |
1-(2-cyclopropyl-6-phenylpyrimidin-4-yl)imidazole-4-carboxylic acid |
InChI |
InChI=1S/C17H14N4O2/c22-17(23)14-9-21(10-18-14)15-8-13(11-4-2-1-3-5-11)19-16(20-15)12-6-7-12/h1-5,8-10,12H,6-7H2,(H,22,23) |
Clave InChI |
MCRMSGAIHGAVTE-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=NC(=CC(=N2)N3C=C(N=C3)C(=O)O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


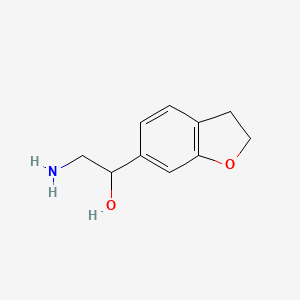
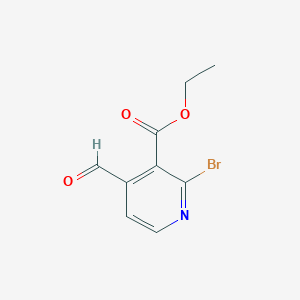


![(2S,6R)-4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)-2,6-dimethylmorpholine](/img/structure/B15056427.png)
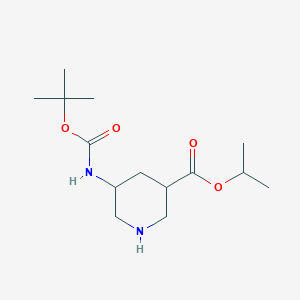
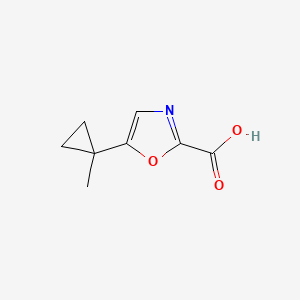

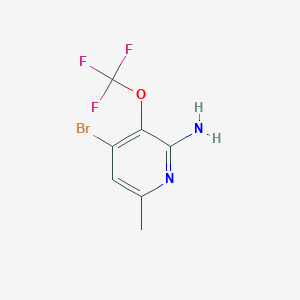

![1-(4-Bromo-1H-benzo[d]imidazol-2-yl)ethanone](/img/structure/B15056459.png)
